molecular formula C10H9N3O2 B13289003 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid

3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13289003
M. Wt: 203.20 g/mol
InChI Key: MJXJUQALCAZRHY-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (CAS 1104279-87-9) is a high-purity, heterocyclic organic compound serving as a versatile synthetic intermediate and key scaffold in modern drug discovery research . This molecule features a carboxylic acid functional group attached to a pyrazole ring, which is itself substituted with a 2-pyridyl group, making it a valuable precursor for the synthesis of more complex molecules through amide coupling and other derivatization reactions . Its structure is part of a broader class of pyrazolopyridine derivatives, which are widely studied in medicinal chemistry for their diverse biological activities . Researchers value this compound as a crucial building block for constructing potential pharmacologically active molecules, particularly in the development of kinase inhibitors and other targeted therapeutics. The compound is provided for Research Use Only and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this building block to explore new chemical space and accelerate their projects in hit-to-lead optimization and the development of novel bioactive agents. For further details, including the certificate of analysis and specific handling instructions, please contact our scientific support team.

Properties

Molecular Formula

C10H9N3O2

Molecular Weight

203.20 g/mol

IUPAC Name

3-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-13(12-7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15)

InChI Key

MJXJUQALCAZRHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2=CC=CC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-pyridylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by carboxylation to introduce the carboxylic acid group .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts and specific reaction conditions to ensure efficient production. detailed industrial methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives depending on the conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce various reduced derivatives of the compound .

Scientific Research Applications

3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, highlighting differences in substituents, synthesis routes, and biological activities:

Compound Name Substituents Molecular Formula Key Properties/Activities References
3-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid 2,2,2-Trifluoroethyl at position 1 C₇H₇F₃N₂O₂ Enhanced lipophilicity due to fluorine atoms; used in iodination reactions (e.g., to form 4-iodo derivatives) .
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Chloro, trifluoromethyl groups on pyridine and pyrazole rings C₁₁H₄ClF₆N₃O₂ High molecular weight (364.5 g/mol); potential agrochemical applications due to halogenated groups .
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl groups at positions 1 and 3 C₁₇H₁₄N₂O₂ Melting point 136°C; synthesized via alkaline hydrolysis of esters .
1-(Pyridin-2-ylmethyl)-3-((4-methylpiperidin-1-yl)sulfonyl)-1H-pyrazole-4-carboxylic acid Pyridin-2-ylmethyl and sulfonyl-piperidine substituents C₁₆H₂₀N₄O₄S Sulfonyl group enhances solubility; explored for kinase inhibition .
3-Methyl-1-(4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carbonyl)-1H-pyrazole-4-carboxylic acid methyl ester Naphthyridine-carbonyl and methyl ester groups C₁₄H₁₂N₄O₃ Ester derivative synthesized via Vilsmeier-Haack reagent; improved bioavailability over free acid .

Structural and Functional Differences

  • Trifluoromethyl groups (e.g., in CID 50990493) enhance metabolic stability and electron-withdrawing effects, altering acidity (pKa ~2.97 predicted) . Sulfonyl and piperidine moieties (e.g., in C₁₆H₂₀N₄O₄S) improve solubility and target specificity for enzymes like kinases .
  • Synthetic Routes :

    • The target compound’s analogs are often synthesized via condensation (e.g., Vilsmeier-Haack reagent for esters ) or functional group interconversion (e.g., oxidation of aldehydes to carboxylic acids ).
    • Halogenation (e.g., iodination using N-Iodosuccinimide in acetic acid ) is common for introducing reactive handles for further derivatization.

Physicochemical Properties

Property This compound 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic Acid
Molecular Weight (g/mol) 203.20 364.5 280.31
Predicted pKa ~3.5 (carboxylic acid) ~2.97 ~4.0
Melting Point Not reported Not reported 136°C
Key Functional Groups Pyridin-2-yl, carboxylic acid Trifluoromethyl, chloro, carboxylic acid Phenyl, carboxylic acid

Biological Activity

3-Methyl-1-(pyridin-2-YL)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H10N2O2
  • Molecular Weight : 190.20 g/mol
  • CAS Number : 1152510-81-0

The biological activity of this compound has been attributed to several mechanisms:

  • Anti-inflammatory Activity : Research indicates that this compound inhibits pro-inflammatory cytokines, demonstrating potential in treating inflammatory diseases. For instance, it has been shown to reduce TNF-alpha release in cellular models, suggesting a role in modulating immune responses .
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) indicating effective antimicrobial action, particularly against Methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Effects : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. It has shown cytotoxic effects in vitro against HepG2 (liver cancer) and HeLa (cervical cancer) cells, with IC50 values indicating significant antiproliferative activity .

Table 1: Summary of Biological Activities

Biological ActivityMechanism/EffectReference
Anti-inflammatoryInhibits TNF-alpha release
AntimicrobialEffective against MRSA and E. coli
AnticancerCytotoxic effects on HepG2 and HeLa cells
AntioxidantExhibits antioxidant properties

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties, this compound was tested on LPS-stimulated macrophages. Results showed a significant reduction in the secretion of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

A series of experiments tested the compound's efficacy against various bacterial strains. The results demonstrated that the compound had sub-micromolar activity against MRSA, highlighting its potential as an alternative treatment option for resistant bacterial infections .

Case Study 3: Anticancer Potential

In vitro assays conducted on cancer cell lines revealed that the compound inhibited cell growth effectively. The study reported IC50 values of approximately 54% inhibition for HepG2 cells, suggesting a promising avenue for further research into its anticancer properties .

Q & A

Q. What are the common synthetic routes for 3-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate with substituted hydrazines, followed by hydrolysis of the ester group to yield the carboxylic acid. For example, analogous pyrazole derivatives are synthesized using Vilsmeier-Haack reagent for formylation, followed by ester hydrolysis under basic conditions (e.g., NaOH/EtOH). Intermediates are characterized via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups and regiochemistry .

Q. What spectroscopic methods are critical for characterizing this compound and its analogs?

Key techniques include:

  • 1H^1H-NMR : Identifies proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm, pyrazole protons at δ 6.5–7.0 ppm).
  • IR spectroscopy : Confirms carboxylic acid O-H stretches (~2500–3000 cm1^{-1}) and C=O stretches (~1700 cm1^{-1}).
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks in solid-state structures .

Q. How does the solubility profile of this compound influence experimental design?

The carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. For biological assays, prepare stock solutions in DMSO (≤10% v/v) to avoid precipitation. Adjust pH with buffers (e.g., PBS) for in vitro studies .

Advanced Research Questions

Q. What strategies optimize the biological activity of pyrazole-4-carboxylic acid derivatives through structure-activity relationship (SAR) studies?

  • Substituent variation : Replace the pyridinyl group with electron-withdrawing (e.g., CF3_3) or electron-donating (e.g., OCH3_3) groups to modulate electronic effects.
  • Bioisosteric replacement : Substitute the pyridine ring with isoxazoles or triazoles to enhance metabolic stability.
  • Docking studies : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like LD transpeptidase or PPARγ, guiding rational design .

Q. How can computational modeling elucidate the mechanism of action for this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution.
  • Molecular Dynamics (MD) : Simulate binding stability in enzyme active sites (e.g., mTOR or heme oxygenase) over 100 ns trajectories.
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Q. What are the key challenges in analyzing stability under physiological conditions?

  • pH-dependent degradation : Monitor via HPLC at 37°C in buffers (pH 2–9) to identify hydrolysis products (e.g., decarboxylation at low pH).
  • Light sensitivity : Store solutions in amber vials to prevent photodegradation.
  • Thermal stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures (>150°C typical for pyrazole derivatives) .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported biological activities of structurally similar analogs?

  • Assay variability : Standardize protocols (e.g., MIC values for antimicrobial assays using CLSI guidelines).
  • Structural confirmation : Re-characterize analogs via 1H^1H-NMR and HRMS to rule out regioisomeric impurities.
  • Meta-analysis : Compare data across studies (e.g., IC50_{50} values for mTOR inhibition) to identify outliers .

Methodological Best Practices

Q. What purification techniques are optimal for isolating high-purity samples?

  • Flash chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc to DCM/MeOH).
  • Recrystallization : Employ ethanol/water mixtures for carboxylic acid derivatives.
  • HPLC : Apply C18 columns with 0.1% TFA in acetonitrile/water for final polishing .

Q. How to validate synthetic yields and reproducibility?

  • Scale-up consistency : Perform reactions at 0.1 mmol and 10 mmol scales; yields should vary <5%.
  • Reagent quality : Use freshly distilled DMF for condensation reactions to avoid amine impurities.
  • In situ monitoring : Track reaction progress via TLC (Rf_f ~0.5 in EtOAc/hexane) .

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